AAL Toxin TE2

概要

説明

AAL Toxin TE2 is a mycotoxin produced by the fungus Alternaria alternata f sp lycopersiciThese toxins are known for their ability to disrupt cellular homeostasis in both plant and animal tissues, leading to various toxicological effects .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of AAL Toxin TE2 involves several steps, including the esterification of 1-amino-11,15-dimethylheptadeca-2,4,5,13,14-pentol with tricarballylic acid. The reaction conditions typically involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Industrial Production Methods: Industrial production of this compound is primarily carried out through fermentation processes involving the fungus Alternaria alternata. The fermentation is followed by extraction and purification steps to isolate the toxin in its pure form .

化学反応の分析

Types of Reactions: AAL Toxin TE2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

科学的研究の応用

Phytotoxicity and Weed Control

AAL Toxin TE2 has been evaluated for its phytotoxic effects on various weed species. Research indicates that these toxins can inhibit the growth of susceptible plants by disrupting normal cellular functions.

- Mechanism of Action : The primary mode of action involves the elevation of sphingosine levels in plant tissues, which can lead to increased cell death and reduced growth rates. Studies have shown that AAL toxins can significantly enhance the levels of sphinganine and phytosphingosine in treated plants, suggesting a targeted disruption of sphingolipid metabolism .

- Case Study : In controlled experiments, this compound demonstrated effective weed suppression when applied at specific concentrations. For instance, treatments resulted in stunted growth of various weed species within a week of application, showcasing its potential as a natural herbicide .

Toxicity Assessment

Understanding the toxicity profile of this compound is crucial for evaluating its safety and efficacy in agricultural applications.

- Mammalian Toxicity : Research has indicated that while AAL toxins exhibit high phytotoxicity, their mammalian toxicity varies across different isomers. The acute toxicity studies suggest that certain derivatives may pose lower risks to non-target organisms compared to others .

- Quantitative Data : Toxicity assessments have utilized methods such as HPLC and mass spectrometry to quantify the presence of AAL toxins in food matrices, revealing challenges in detection due to their complex chemical nature .

Biomedical Applications

Beyond agriculture, this compound has potential implications in biomedical research.

- Cellular Disruption : Studies have shown that AAL Toxins can induce apoptosis in mammalian cells by altering ceramide metabolism. This property could be harnessed for developing cancer therapies that target specific cellular pathways involved in tumor growth .

- Research Findings : For example, the treatment of renal cells with this compound resulted in significant morphological changes indicative of programmed cell death, suggesting a potential avenue for therapeutic interventions against certain cancers .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Phytotoxicity | Inhibits growth of various weed species | Significant reduction in growth observed |

| Mammalian Toxicity | Varies across isomers; some less toxic than others | Acute toxicity studies indicate variable safety |

| Cellular Biology | Induces apoptosis via sphingolipid metabolism disruption | Morphological changes observed in treated cells |

作用機序

AAL Toxin TE2 exerts its effects by inhibiting ceramide synthase, an enzyme involved in the sphingolipid biosynthetic pathway. This inhibition leads to the accumulation of free sphingoid bases, disrupting cellular homeostasis and inducing apoptosis in both plant and animal cells . The molecular targets and pathways involved include the sphingolipid metabolism pathway and the ceramide biosynthetic pathway .

類似化合物との比較

AAL Toxin TE2 is part of a series of compounds with similar structures but varying functional groups and substructures. Some of the similar compounds include:

- AAL Toxin TA1 (CAS#79367-52-5)

- AAL Toxin TB1 (CAS#149849-90-1)

- AAL Toxin TC1 (CAS#176590-33-3)

- AAL Toxin TD1 (CAS#176590-35-5)

- AAL Toxin TE1 (CAS#176590-37-7)

These compounds share similar toxicological mechanisms of action, such as the inhibition of ceramide synthase, but differ in their specific chemical structures and biological activities .

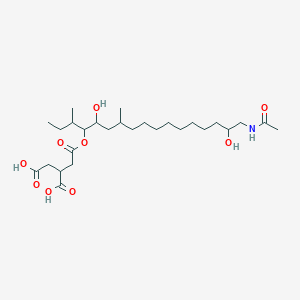

特性

IUPAC Name |

2-[2-(17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49NO9/c1-5-19(3)26(37-25(34)16-21(27(35)36)15-24(32)33)23(31)14-18(2)12-10-8-6-7-9-11-13-22(30)17-28-20(4)29/h18-19,21-23,26,30-31H,5-17H2,1-4H3,(H,28,29)(H,32,33)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIJREXVLUELSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCCCC(CNC(=O)C)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。